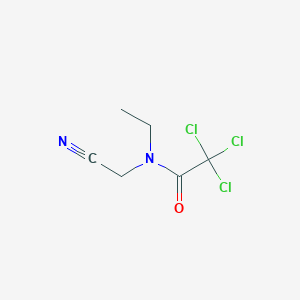
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine is a compound that features a boron atom bonded to a benzene ring substituted with dimethyl and trimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine typically involves the reaction of a boron-containing reagent with a benzene derivative. One common method is the reaction of dimethylborane with N,N,N-trimethyl-1,4-phenylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics.
Wirkmechanismus
The mechanism of action of N1-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and processes. In BNCT, the compound delivers boron to cancer cells, where it captures neutrons and releases high-energy particles that destroy the cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N,N-Trimethyl-1,4-phenylenediamine: Lacks the boron atom but has a similar aromatic structure.
Dimethylborane: Contains boron but lacks the aromatic ring.
Boronic Acids: Compounds with boron bonded to oxygen and carbon, used in organic synthesis.
Uniqueness
N~1~-(Dimethylboranyl)-N~1~,N~4~,N~4~-trimethylbenzene-1,4-diamine is unique due to the presence of both boron and an aromatic ring with specific substituents. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61373-31-7 |
|---|---|
Molekularformel |
C11H19BN2 |
Molekulargewicht |
190.10 g/mol |
IUPAC-Name |
1-N-dimethylboranyl-1-N,4-N,4-N-trimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H19BN2/c1-12(2)14(5)11-8-6-10(7-9-11)13(3)4/h6-9H,1-5H3 |
InChI-Schlüssel |
JCAIHOMSDVBQIY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid](/img/structure/B14582795.png)
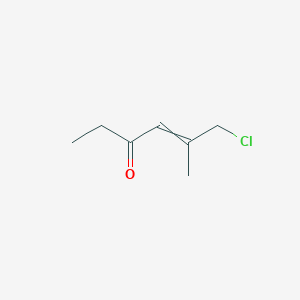
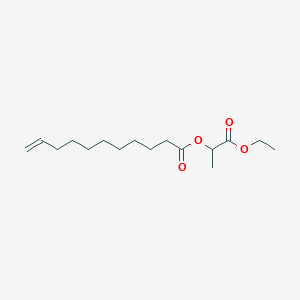
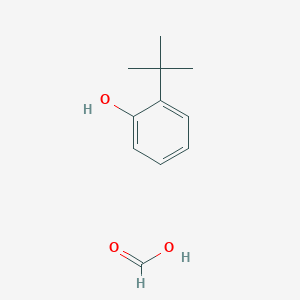
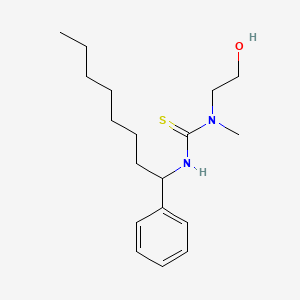
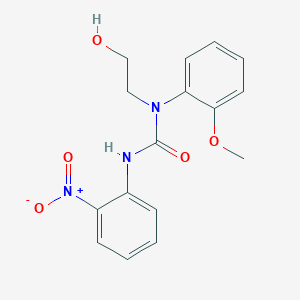
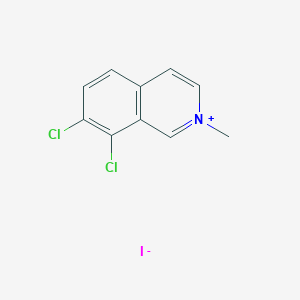

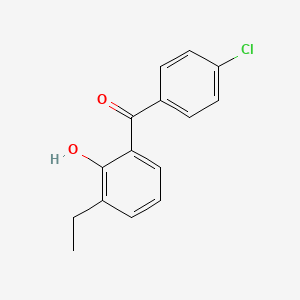
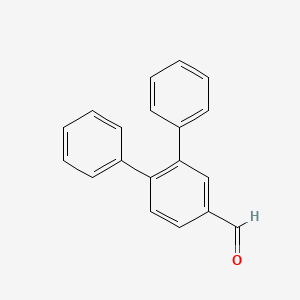
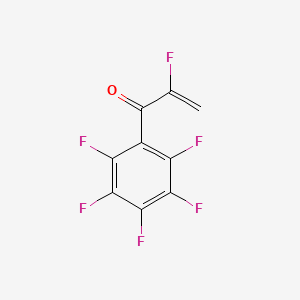
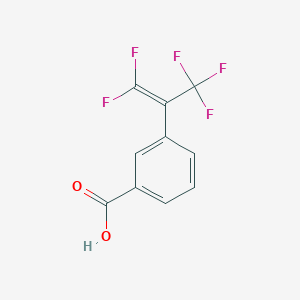
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-4-methyl-](/img/structure/B14582858.png)
